molecular formula C22H20N4O5S B3486242 N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE

N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE

Cat. No.: B3486242
M. Wt: 452.5 g/mol
InChI Key: QJTCOIFUONHNLN-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a sulfonyl group, and a pyridine carboxamide moiety

Preparation Methods

The synthesis of N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The benzodiazole intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the sulfonylated benzodiazole with a pyridine carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

    Coupling Reactions: The pyridine carboxamide moiety can engage in coupling reactions with various electrophiles, forming new C-N or C-C bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and the pyridine carboxamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE can be compared with other benzodiazole derivatives and sulfonyl-containing compounds. Similar compounds include:

    N-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOTHIOYL]BENZAMIDE: This compound has a similar benzodiazole structure but differs in the substituents and functional groups.

    INDOLE DERIVATIVES: These compounds share the benzene ring structure but have different heterocyclic systems and functional groups.

    IMIDAZOLE CONTAINING COMPOUNDS: These compounds have a five-membered ring with nitrogen atoms, offering different chemical and biological properties.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-24-19-11-10-18(13-20(19)25(2)22(24)28)32(29,30)26(16-6-8-17(31-3)9-7-16)21(27)15-5-4-12-23-14-15/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCOIFUONHNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C3=CC=C(C=C3)OC)C(=O)C4=CN=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-N-(4-METHOXYPHENYL)PYRIDINE-3-CARBOXAMIDE

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